Dual‑Functional Scaffold: Chloromethyl Reactivity + CF₃ Lipophilicity/Metabolic Stability
The target compound uniquely combines a nucleophile‑reactive chloromethyl group and a metabolically stabilizing CF₃ group on the same benzimidazole core. While 2‑(chloromethyl)benzimidazole (CAS 4857‑04‑9) provides the reactive handle, it lacks the CF₃‑mediated lipophilicity and metabolic protection [1][2]. Conversely, 6‑(trifluoromethyl)‑1H‑benzo[d]imidazole (CAS 326‑55‑6) lacks the 2‑position synthetic handle [3]. No single analog offers both features.
| Evidence Dimension | Functional Group Presence and Associated Property Modulation |
|---|---|
| Target Compound Data | 2‑chloromethyl (reactive) + 6‑CF₃ (ΔlogP ≈ +1.5–2.0 vs. H; enhanced metabolic stability) |
| Comparator Or Baseline | 2‑(Chloromethyl)benzimidazole: 2‑chloromethyl only; 6‑(trifluoromethyl)‑1H‑benzo[d]imidazole: 6‑CF₃ only |
| Quantified Difference | Target compound provides dual functionality; CF₃ typically increases logP by 1.5–2.0 units vs. non‑fluorinated analog (class‑level estimate) |
| Conditions | Inference from medicinal chemistry fluorine class effects |
Why This Matters
This dual functionality accelerates SAR exploration by enabling sequential derivatization while retaining CF₃‑mediated improvements in permeability and metabolic stability.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. View Source
- [3] Glpbio. (2026). 6-(Trifluoromethyl)-1H-benzo[d]imidazole (CAS 326-55-6). Product Chemical Properties Sheet. View Source
